
Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride: is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can be performed under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by adjusting the pH and temperature to improve yield and selectivity .
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry principles, such as using nano-catalysis and multicomponent reactions. These methods enhance the selectivity, purity, and yield of the product while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Thiazolidine derivatives are used as intermediates in organic synthesis, facilitating the construction of complex molecules .
Biology: These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: Thiazolidine derivatives are explored as potential drug candidates due to their pharmacological properties. They are used in the design of multifunctional drugs targeting various biological pathways .
Industry: In the industrial sector, thiazolidine derivatives are employed in the synthesis of valuable organic compounds and as catalysts in various chemical reactions .
Mecanismo De Acción
The mechanism of action of thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, modulating their activity. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Thiazole: A five-membered ring with sulfur and nitrogen atoms, known for its biological activities.
Oxazolidine: A sulfur analog of thiazolidine, featuring an oxygen atom instead of sulfur.
Uniqueness: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylthio group enhances its lipophilicity and potential for membrane permeability .
Propiedades
Número CAS |
41956-82-5 |
|---|---|
Fórmula molecular |
C12H26ClNS2 |
Peso molecular |
283.9 g/mol |
Nombre IUPAC |
3-(3-hexylsulfanylpropyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H25NS2.ClH/c1-2-3-4-5-9-14-10-6-7-13-8-11-15-12-13;/h2-12H2,1H3;1H |
Clave InChI |
ADUQCZNXZCXDGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCCN1CCSC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997685.png)

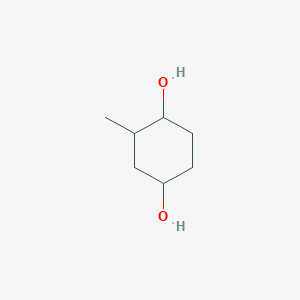
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)

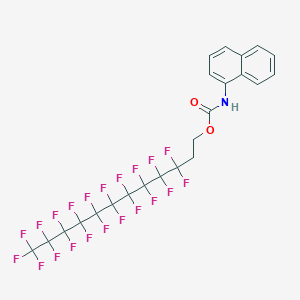

![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
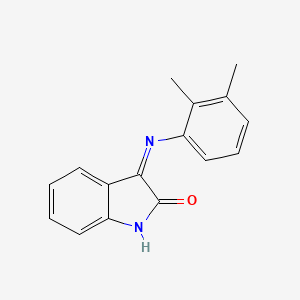
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
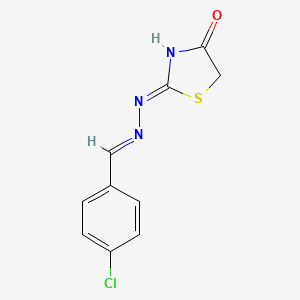
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
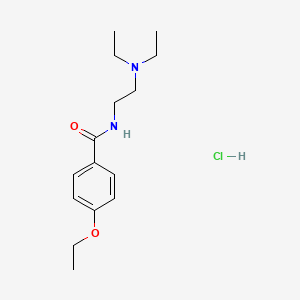
![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
